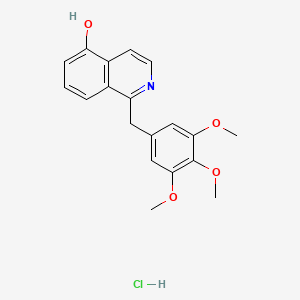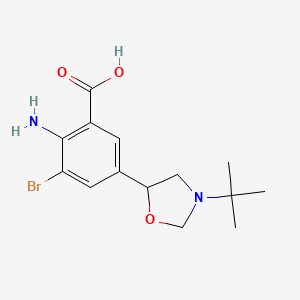![molecular formula C16H37NO7S B12902923 Ethanol, 2-[2-[2-(decyloxy)ethoxy]ethoxy]-, hydrogen sulfate, ammonium salt CAS No. 67923-90-4](/img/structure/B12902923.png)
Ethanol, 2-[2-[2-(decyloxy)ethoxy]ethoxy]-, hydrogen sulfate, ammonium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanol, 2-[2-[2-(decyloxy)ethoxy]ethoxy]-, hydrogen sulfate, ammonium salt is a chemical compound with the molecular formula C14H31NO7S. It is an ammonium salt of a sulfate ester, which is often used in various industrial and scientific applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2-[2-[2-(decyloxy)ethoxy]ethoxy]-, hydrogen sulfate, ammonium salt typically involves the reaction of decyl alcohol with ethylene oxide to form 2-[2-(decyloxy)ethoxy]ethanol. This intermediate is then further reacted with ethylene oxide to produce 2-[2-[2-(decyloxy)ethoxy]ethoxy]ethanol. Finally, this compound is sulfated using sulfur trioxide or chlorosulfonic acid, followed by neutralization with ammonium hydroxide to yield the desired ammonium salt .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where precise control of temperature, pressure, and reactant concentrations is maintained to ensure high yield and purity. The process involves continuous monitoring and adjustment of reaction parameters to optimize the production efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethanol, 2-[2-[2-(decyloxy)ethoxy]ethoxy]-, hydrogen sulfate, ammonium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonates.
Reduction: Reduction reactions can convert the sulfate group to a sulfide.
Substitution: The sulfate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfonates
Reduction: Sulfides
Substitution: Various substituted ethers depending on the nucleophile used.
Scientific Research Applications
Ethanol, 2-[2-[2-(decyloxy)ethoxy]ethoxy]-, hydrogen sulfate, ammonium salt has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: Employed in the preparation of biological buffers and as a solubilizing agent for hydrophobic compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to enhance the solubility of poorly soluble drugs.
Mechanism of Action
The mechanism of action of Ethanol, 2-[2-[2-(decyloxy)ethoxy]ethoxy]-, hydrogen sulfate, ammonium salt involves its ability to interact with various molecular targets and pathways:
Surfactant Properties: The compound reduces surface tension, allowing it to solubilize hydrophobic substances in aqueous solutions.
Emulsification: It stabilizes emulsions by reducing the interfacial tension between oil and water phases.
Solubilization: Enhances the solubility of hydrophobic compounds by forming micelles or other aggregate structures.
Comparison with Similar Compounds
Similar Compounds
Ethanol, 2-(2-ethoxyethoxy)-: Similar in structure but lacks the decyloxy group and sulfate ester.
Ethanol, 2-[2-(2-ethoxyethoxy)ethoxy]-: Similar but with different alkyl chain lengths and functional groups.
Ethanol, 2-[2-[2-(dodecyloxy)ethoxy]ethoxy]-, hydrogen sulfate, sodium salt: Similar sulfate ester but with a different alkyl chain length and counterion.
Uniqueness
Ethanol, 2-[2-[2-(decyloxy)ethoxy]ethoxy]-, hydrogen sulfate, ammonium salt is unique due to its specific alkyl chain length and the presence of the ammonium counterion, which imparts distinct solubility and surfactant properties compared to its analogs.
Properties
CAS No. |
67923-90-4 |
|---|---|
Molecular Formula |
C16H37NO7S |
Molecular Weight |
387.5 g/mol |
IUPAC Name |
azanium;2-[2-(2-decoxyethoxy)ethoxy]ethyl sulfate |
InChI |
InChI=1S/C16H34O7S.H3N/c1-2-3-4-5-6-7-8-9-10-20-11-12-21-13-14-22-15-16-23-24(17,18)19;/h2-16H2,1H3,(H,17,18,19);1H3 |
InChI Key |
ANALXOGYVHELHY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOCCOCCOCCOS(=O)(=O)[O-].[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


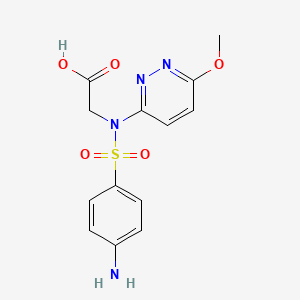
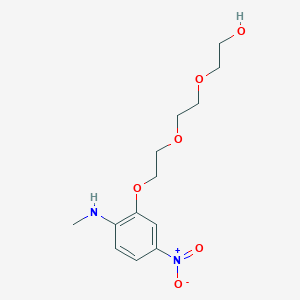
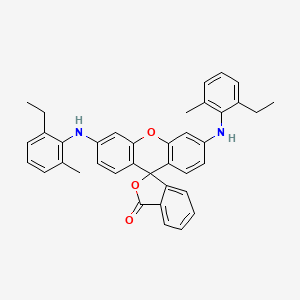
![Isoxazole, 3-(4-bromophenyl)-5-[(phenylseleno)methyl]-](/img/structure/B12902866.png)
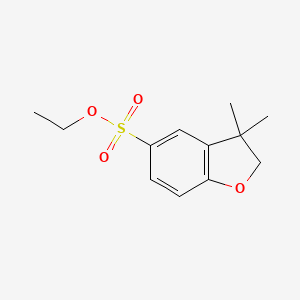
![Furo[3,2-E]benzoxazole](/img/structure/B12902876.png)
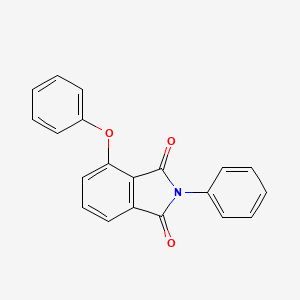
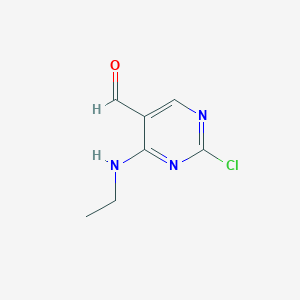
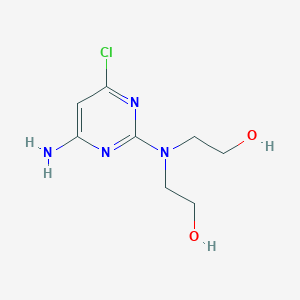
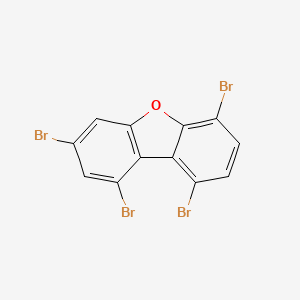
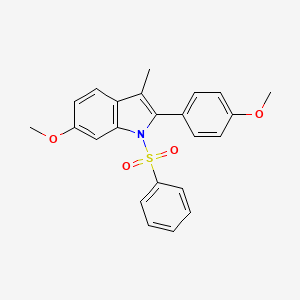
![N-[(4-Methylphenyl)methyl]guanosine](/img/structure/B12902908.png)
